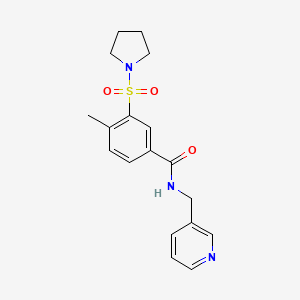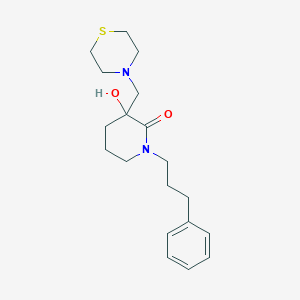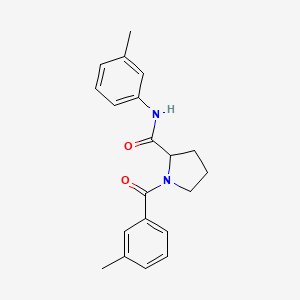![molecular formula C20H27NO2 B6119374 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B6119374.png)
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine, also known as 4-MEC, is a synthetic compound that belongs to the amphetamine family. It is a psychoactive drug that has gained popularity in recent years due to its stimulant effects. The chemical structure of 4-MEC is similar to other amphetamines, such as MDMA and methamphetamine.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine is similar to other amphetamines. It acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a feeling of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine has been found to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine can lead to addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of amphetamines on the central nervous system. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It is also a psychoactive drug, which means that it can have effects on researchers who handle it.
将来の方向性
There are several future directions for research on 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine. One area of interest is the development of new analogs that have similar effects but are less addictive and have fewer side effects. Another area of interest is the study of the long-term effects of 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine on the brain and body. This could help to better understand the risks associated with its use. Finally, there is a need for more research into the potential therapeutic uses of 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine, such as in the treatment of depression or ADHD.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine is a synthetic compound that belongs to the amphetamine family. It has gained popularity in recent years due to its stimulant effects. The synthesis of 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine is a complex process that requires specialized equipment and expertise. It has been used in scientific research to study its effects on the central nervous system. 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine has several advantages for use in lab experiments, but it also has limitations. There are several future directions for research on 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine, including the development of new analogs, the study of its long-term effects, and the potential therapeutic uses.
合成法
The synthesis of 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine involves several steps, including the reaction of 4-methoxyphenylacetone with 2-methoxyphenyl-2-propanone in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is then treated with butylamine to form 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine. The synthesis of 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine is a complex process that requires the use of specialized equipment and expertise.
科学的研究の応用
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties, similar to other amphetamines. Studies have also shown that 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine can increase dopamine and serotonin levels in the brain, which are neurotransmitters that play a role in mood regulation and reward.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-16(8-9-17-10-12-19(22-2)13-11-17)21-15-14-18-6-4-5-7-20(18)23-3/h4-7,10-13,16,21H,8-9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFOQZRQUUTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6119304.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6119305.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6119307.png)
![2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6119318.png)

![ethyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6119331.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6119343.png)
![9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6119347.png)
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6119366.png)

![dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate](/img/structure/B6119384.png)
![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)
